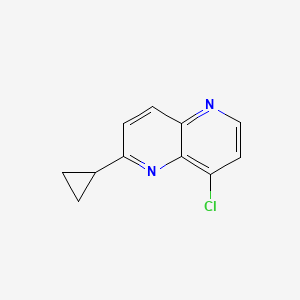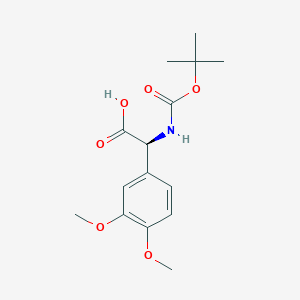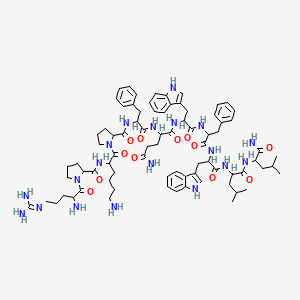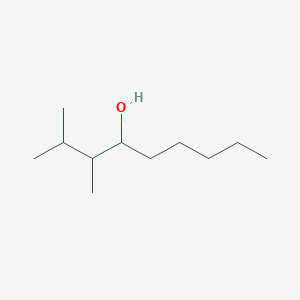
2,3-Dimethylnonan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylnonan-4-ol is an organic compound with the molecular formula C11H24O It is a branched-chain alcohol, characterized by the presence of two methyl groups attached to the second and third carbon atoms of a nonane chain, with a hydroxyl group on the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylnonan-4-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a suitable alkyl halide reacts with a Grignard reagent to form the desired alcohol. For instance, this compound can be synthesized by reacting 2,3-dimethyl-1-bromononane with magnesium in dry ether to form the Grignard reagent, which is then treated with formaldehyde followed by hydrolysis to yield the alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This method is advantageous due to its scalability and efficiency. The process typically requires a metal catalyst such as palladium or platinum and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethylnonan-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2,3-Dimethylnonan-4-one (ketone) or 2,3-Dimethylnonanoic acid (carboxylic acid).
Reduction: 2,3-Dimethylnonane (alkane).
Substitution: 2,3-Dimethylnonan-4-chloride (alkyl chloride).
Applications De Recherche Scientifique
2,3-Dimethylnonan-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized as a solvent or intermediate in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dimethylnonan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the hydrophobic nonane chain allows the compound to interact with lipid membranes, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dimethylnonan-4-ol
- 2,3-Dimethyloctan-4-ol
- 2,3-Dimethylundecan-4-ol
Comparison
Compared to its analogs, 2,3-Dimethylnonan-4-ol is unique due to its specific branching pattern and chain length, which influence its physical and chemical properties. For instance, the position of the methyl groups can affect the compound’s boiling point, solubility, and reactivity. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Propriétés
Numéro CAS |
53398-71-3 |
|---|---|
Formule moléculaire |
C11H24O |
Poids moléculaire |
172.31 g/mol |
Nom IUPAC |
2,3-dimethylnonan-4-ol |
InChI |
InChI=1S/C11H24O/c1-5-6-7-8-11(12)10(4)9(2)3/h9-12H,5-8H2,1-4H3 |
Clé InChI |
SPOXXEQGHQDQFN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C(C)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


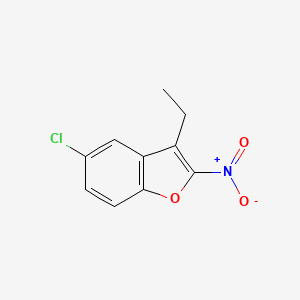


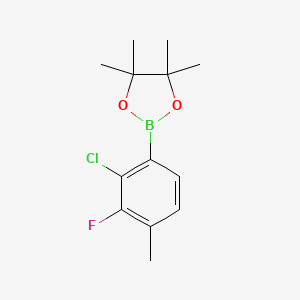
![((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol](/img/structure/B14017347.png)

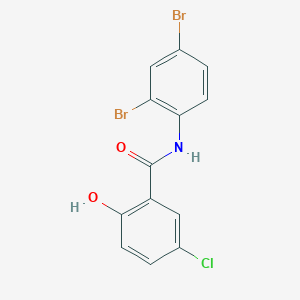
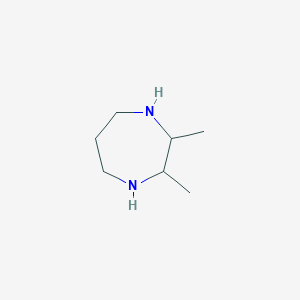
![N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide](/img/structure/B14017377.png)
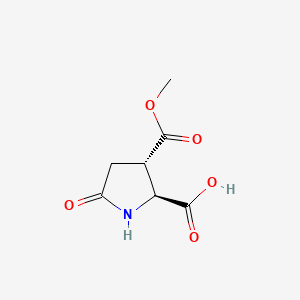
![cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14017385.png)
